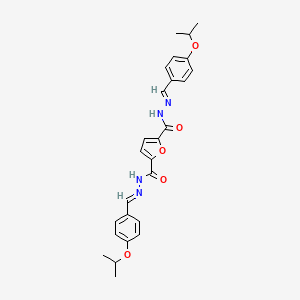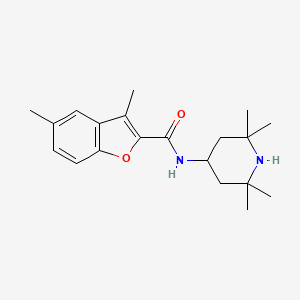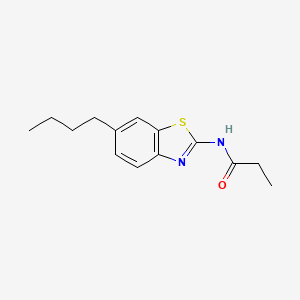
N'~2~,N'~5~-bis(4-isopropoxybenzylidene)-2,5-furandicarbohydrazide
Vue d'ensemble
Description
N'~2~,N'~5~-bis(4-isopropoxybenzylidene)-2,5-furandicarbohydrazide, also known as BFH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFH belongs to the class of hydrazones, which are organic compounds that have been studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N'~2~,N'~5~-bis(4-isopropoxybenzylidene)-2,5-furandicarbohydrazide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing DNA damage, inhibiting topoisomerase II activity, and activating caspase-dependent apoptosis. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. This compound has also been found to reduce oxidative stress and inflammation in cells. In animal models, this compound has been shown to reduce tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'~2~,N'~5~-bis(4-isopropoxybenzylidene)-2,5-furandicarbohydrazide is its potent anticancer activity. It has been found to be effective against various types of cancer cell lines, making it a promising candidate for further research. This compound also exhibits antioxidant and anti-inflammatory properties, which could have potential therapeutic applications in the treatment of inflammatory diseases.
One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which could hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on N'~2~,N'~5~-bis(4-isopropoxybenzylidene)-2,5-furandicarbohydrazide. One area of research is to further elucidate the mechanism of action of this compound. This could help to identify potential targets for drug development and improve our understanding of its biological activity.
Another area of research is to investigate the potential use of this compound in combination with other anticancer agents. Studies have shown that combining this compound with other drugs can enhance its anticancer activity and reduce drug resistance.
Finally, further research is needed to investigate the potential use of this compound in the treatment of inflammatory diseases. Its antioxidant and anti-inflammatory properties make it a promising candidate for further research in this area.
Applications De Recherche Scientifique
N'~2~,N'~5~-bis(4-isopropoxybenzylidene)-2,5-furandicarbohydrazide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
This compound has also been studied for its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress in cells. This compound has also been found to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
2-N,5-N-bis[(E)-(4-propan-2-yloxyphenyl)methylideneamino]furan-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-17(2)33-21-9-5-19(6-10-21)15-27-29-25(31)23-13-14-24(35-23)26(32)30-28-16-20-7-11-22(12-8-20)34-18(3)4/h5-18H,1-4H3,(H,29,31)(H,30,32)/b27-15+,28-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBSZKQQOQDDNT-DPCVLPDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=C(C=C3)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[butyl(methyl)amino]methyl}-2-naphthol](/img/structure/B4685194.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4685200.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(phenylthio)acetamide](/img/structure/B4685208.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-oxo-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4685210.png)
![5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4685212.png)

![4-(methylthio)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4685227.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4685251.png)
![6-bromo-3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4685256.png)

![3-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4685262.png)

![3-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4685284.png)